Molybdenum(VI) tetrachloride oxide
Description
Molybdenum(VI) tetrachloride oxide (MoOCl₄) is a green, hygroscopic crystalline solid with the molecular formula MoOCl₄ and a molecular weight of 253.75 g/mol . It adopts a square-pyramidal geometry in the solid state, with the oxygen atom occupying the apical position and four chlorine atoms forming the base . The structure is stabilized by chlorine-bridging interactions (Mo–Cl distances: 2.994–3.076 Å), which link the molecules into infinite chains . This contrasts with tungsten analogue WOCl₄, which uses oxygen bridges for polymerization .
MoOCl₄ is synthesized via reactions such as:
Its applications span:
- Catalysis: Acts as a Lewis acid in redox reactions and bond rearrangements .
- Precursor: Used in synthesizing molybdenum(VI) and (V) oxo-complexes .
Safety protocols highlight its corrosive nature (H314: Causes severe skin burns and eye damage) and necessitate handling under inert conditions .
Properties
IUPAC Name |
oxomolybdenum;tetrahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.Mo.O/h4*1H;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPKXFFNQYDGAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Mo].Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4H4MoO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501298196 | |
| Record name | Molybdenum chloride oxide (MoCl4O) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13814-75-0 | |
| Record name | Molybdenum chloride oxide (MoCl4O) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molybdenum(VI) tetrachloride oxide | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Direct Chlorination of Molybdenum Trioxide with Thionyl Chloride
The most widely documented method for synthesizing MoOCl₄ involves the chlorination of molybdenum trioxide (MoO₃) using thionyl chloride (SOCl₂). This reaction proceeds via the following stoichiometric equation:
The process typically requires anhydrous conditions to prevent hydrolysis of the reactants or product. MoO₃ is suspended in excess SOCl₂ and heated under reflux at 80–100°C for 6–12 hours . The reaction mixture is then distilled under reduced pressure to isolate MoOCl₄ as a dark green crystalline solid. Key advantages of this method include high yields (75–85%) and scalability. However, the necessity for rigorous moisture exclusion and the generation of sulfur dioxide (SO₂) as a byproduct necessitate specialized equipment for gas handling .
Reaction of Molybdenum Pentachloride with Oxygen
An alternative route involves the controlled oxidation of molybdenum pentachloride (MoCl₅) with oxygen gas. This method exploits the redox instability of MoCl₅, which readily reacts with O₂ at elevated temperatures:
The reaction is conducted in a sealed tube or steel bomb under inert atmosphere (argon or nitrogen) at 250–300°C . The chlorine gas byproduct is vented through a scrubber system, while the resulting MoOCl₄ is purified via sublimation at 120–150°C under vacuum. Although this method yields a product with >90% purity, it is less favored industrially due to the hazardous nature of MoCl₅ and the requirement for high-pressure apparatus .
Comparative Analysis of Preparation Methods
The following table summarizes the critical parameters and outcomes of the two primary synthesis routes:
| Parameter | Chlorination of MoO₃ with SOCl₂ | Oxidation of MoCl₅ with O₂ |
|---|---|---|
| Reactants | MoO₃, SOCl₂ | MoCl₅, O₂ |
| Reaction Temperature | 80–100°C | 250–300°C |
| Yield | 75–85% | 60–70% |
| Purity | 85–90% | >90% |
| Byproducts | SO₂ | Cl₂ |
| Equipment Complexity | Moderate | High |
| Scalability | Industrial | Laboratory-scale |
The chlorination method offers superior scalability and lower operational risks, making it the preferred choice for large-scale production. In contrast, the oxidation route is limited to specialized applications requiring ultra-high purity, despite its technical challenges .
Challenges and Optimization Strategies
Both methods face inherent challenges. For the SOCl₂ route, residual SO₂ contamination can occur if distillation is incomplete. This issue is mitigated by fractional sublimation or washing the product with dry hexane . In the MoCl₅ oxidation method, side reactions such as the formation of molybdenum oxytrichloride (MoOCl₃) are common. Increasing the oxygen partial pressure to 2–3 atm suppresses these side pathways, enhancing MoOCl₄ selectivity .
Recent advances include the use of catalytic additives like quinoline to accelerate the chlorination of MoO₃, reducing reaction times by 30% . Additionally, replacing batch reactors with continuous-flow systems has improved yield consistency in industrial settings .
Characterization and Quality Control
Post-synthesis characterization of MoOCl₄ involves multiple analytical techniques:
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X-ray Diffraction (XRD): Confirms the crystalline structure and absence of polymorphic impurities .
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Solubility Tests: MoOCl₄ is insoluble in water but soluble in polar aprotic solvents (e.g., acetonitrile), distinguishing it from MoCl₅ or MoOCl₃ .
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Elemental Analysis: Inductively coupled plasma mass spectrometry (ICP-MS) verifies the Mo:Cl:O ratio, ensuring stoichiometric accuracy .
Chemical Reactions Analysis
Reduction Reactions
MoOCl₄ acts as an oxidizing agent, undergoing reduction to lower oxidation states:
-
Hydrogen Reduction :
Prolonged exposure to hydrogen at 125°C reduces MoOCl₄ to MoCl₃ (98% conversion) .
-
Organometallic Reductions :
MoOCl₄ reacts with n-BuLi to form a binary catalyst (MoOCl₄-n-BuLi), enabling living polymerization of substituted acetylenes .
Hydrolysis and Solvolysis
MoOCl₄ reacts vigorously with water, producing molybdic acid and hydrochloric acid:
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Hydrolysis studies reveal intermediate formation of oxychloro species (e.g., MoO₂Cl₂) under controlled humidity .
Thermal Decomposition
MoOCl₄ decomposes at elevated temperatures:
-
Pathway Analysis :
Interaction with Organic Substrates
MoOCl₄ participates in Friedel-Crafts alkylation and acylation reactions:
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Reacts with benzene derivatives to form chloroarene complexes, though these are thermally unstable and explosive in some cases .
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Avoid contact with borohydrides or cyanoborohydrides due to violent reactions .
Comparative Reactivity
MoOCl₄’s reactivity differs significantly from related molybdenum halides:
Scientific Research Applications
Catalytic Applications
1.1 Polymerization Reactions
Molybdenum(VI) tetrachloride oxide is widely used as a catalyst in organic synthesis, particularly in polymerization reactions. It facilitates living polymerization processes, allowing for the controlled growth of polymer chains. This property is essential for producing polymers with specific molecular weights and architectures.
Case Study: Living Polymerization of Acetylenes
A notable application involves its use in preparing binary metal catalysts (MoOCl₄-n-BuLi) for the living polymerization of various acetylenes. This method allows for the synthesis of well-defined polyacetylenes, which have significant applications in materials science due to their unique electrical and optical properties.
1.2 Hydrolysis Studies
The hydrolysis products of this compound have been studied to understand its reactivity and potential environmental impact. These studies reveal insights into how this compound interacts with water, leading to the formation of molybdenum oxides that might influence soil chemistry and biological systems.
Material Science
2.1 Production of Advanced Materials
This compound plays a crucial role in the production of advanced materials, including ceramics and thin films. Its properties allow it to be used in coatings that enhance the durability and performance of various substrates.
Data Table: Comparison of Molybdenum Compounds Used in Material Science
| Compound | Chemical Formula | Key Applications |
|---|---|---|
| Molybdenum Trioxide | MoO₃ | Catalysts, pigments |
| Molybdenum Dioxide | MoO₂ | Ceramics, electronics |
| Molybdenum Pentachloride | MoCl₅ | Organic synthesis |
| This compound | MoOCl₄ | Advanced coatings, polymerization |
Environmental Studies
3.1 Toxicological Profile
Research has indicated that molybdenum compounds can have varying effects on health and the environment. This compound is classified as corrosive and poses risks upon exposure, necessitating careful handling and storage protocols .
Case Study: Health Effects Assessment
A toxicological profile from the Agency for Toxic Substances and Disease Registry highlights potential health risks associated with exposure to molybdenum compounds, including respiratory issues and skin irritation . Understanding these effects is crucial for developing safety guidelines in industrial applications.
Mechanism of Action
The mechanism of action of molybdenum(VI) tetrachloride oxide involves its ability to participate in redox reactions and facilitate the rearrangement of chemical bonds. As a catalyst, it can activate substrates by coordinating to them and altering their electronic properties, thereby lowering the activation energy for the reaction. The molybdenum center can undergo changes in oxidation state, which is crucial for its catalytic activity.
Comparison with Similar Compounds
Table 1: Structural Properties of MoOCl₄ and Analogues
Key Observations:
- Bridging Preferences :
- Bond Lengths :
Table 2: Functional Comparisons
Key Insights:
- Catalytic Efficiency :
- Thermal Behavior :
- WOCl₄ decomposes at higher temperatures (>300°C) compared to MoOCl₄ (melting point: 101°C) .
Biological Activity
Molybdenum(VI) tetrachloride oxide (MoOCl) is a compound that has garnered attention for its diverse biological activities and potential health effects. This article examines the biological activity of MoOCl, focusing on its toxicity, health implications, and relevant case studies.
- Chemical Formula : MoOCl
- CAS Number : 13814-75-0
- Molecular Weight : 253.75 g/mol
Toxicological Profile
Molybdenum compounds, including MoOCl, can cause various health effects depending on exposure levels and routes. The following table summarizes key toxicological findings related to MoOCl:
The biological activity of MoOCl is primarily attributed to its interaction with cellular components and potential oxidative stress induction. Studies have shown that molybdenum compounds can influence various biological pathways:
- Oxidative Stress : Molybdenum compounds may generate reactive oxygen species (ROS), leading to oxidative damage in cells.
- Enzyme Inhibition : Some studies suggest that molybdenum can inhibit certain enzymes involved in metabolic pathways, potentially disrupting normal cellular functions.
Occupational Exposure
A notable case study involved workers in the mining and metallurgy sectors who were exposed to elevated levels of molybdenum compounds. Symptoms reported included:
- Respiratory issues such as dyspnea and cough.
- Non-specific symptoms like fatigue and joint pain.
- Elevated levels of uric acid, potentially leading to gout-like symptoms.
These findings highlight the need for monitoring occupational exposure limits to mitigate health risks associated with MoOCl exposure .
Animal Studies
Toxicological studies involving laboratory animals have provided insights into the chronic effects of molybdenum exposure:
- Inhalation studies on rats revealed significant respiratory tract lesions after prolonged exposure to molybdenum trioxide (a related compound), indicating potential risks from MoOCl as well .
- A study reported squamous metaplasia in the respiratory epithelium of female rats exposed to molybdenum trioxide, underscoring the potential for respiratory damage from related compounds .
Q & A
Q. What are the established laboratory synthesis routes for MoOCl₄, and what critical parameters must be controlled to ensure purity?
MoOCl₄ is typically synthesized via chlorination of molybdenum trioxide (MoO₃) using reagents like thionyl chloride (SOCl₂) or carbon tetrachloride (CCl₄) under anhydrous conditions. Key parameters include:
- Temperature : Maintaining 80–100°C to prevent side reactions.
- Atmosphere : Strict inert gas (e.g., N₂, Ar) environment to avoid hydrolysis .
- Stoichiometry : Excess chlorinating agent ensures complete conversion of MoO₃ to MoOCl₄. Post-synthesis purification involves vacuum sublimation to isolate the green crystalline product .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing MoOCl₄, given its air and moisture sensitivity?
- Raman Spectroscopy : Identifies Mo–O and Mo–Cl vibrational modes (e.g., ν(Mo=O) ~950 cm⁻¹, ν(Mo–Cl) ~300–400 cm⁻¹). Requires sample handling in a glovebox or sealed quartz cells .
- X-ray Diffraction (XRD) : Confirms crystalline structure; MoOCl₄ adopts a distorted octahedral geometry with terminal oxo ligands .
- Elemental Analysis : Combustion analysis or inductively coupled plasma (ICP) quantifies Mo and Cl content, critical for verifying stoichiometry .
Advanced Research Questions
Q. How does MoOCl₄ act as a Lewis acid catalyst in organic transformations, and what mechanistic insights explain its selectivity?
MoOCl₄ activates substrates through its strong Lewis acidity (Mo⁶+ center) and oxophilicity. For example, in epoxide ring-opening reactions:
- Coordination : The oxo group binds to electrophilic sites (e.g., epoxide oxygen), polarizing bonds for nucleophilic attack.
- Chloride Dissociation : Labile Cl⁻ ligands generate vacancies for substrate binding, enhancing reaction rates. Computational studies suggest a trigonal bipyramidal transition state stabilizes intermediates .
- Selectivity : Steric effects from the bulky Cl ligands favor less hindered substrates .
Q. What strategies mitigate MoOCl₄’s reactivity challenges in catalytic cycles, such as hydrolysis or ligand redistribution?
- Solvent Choice : Use aprotic solvents (e.g., CH₂Cl₂, CCl₄) to minimize hydrolysis.
- Additives : Lewis bases (e.g., PPh₃) stabilize reactive intermediates by occupying coordination sites.
- In Situ Monitoring : Raman or IR spectroscopy tracks ligand exchange and decomposition (e.g., HCl release) during reactions .
Q. How do computational methods (DFT, MD) elucidate the electronic structure and reactivity trends of MoOCl₄ compared to related oxychlorides?
Density functional theory (DFT) studies reveal:
- Electron Density : The Mo=O bond has significant π-character, reducing electrophilicity compared to MoO₂Cl₂.
- Redox Activity : The Mo⁶+/Mo⁵+ couple is accessible under reducing conditions, enabling catalytic redox cycles.
- Ligand Effects : Chloride ligands lower the LUMO energy, enhancing substrate binding .
Handling and Stability
Q. What protocols ensure safe handling and long-term storage of MoOCl₄ in moisture-sensitive experiments?
Q. How does MoOCl₄’s reactivity with protic solvents inform experimental design in catalysis?
MoOCl₄ reacts violently with H₂O or alcohols, releasing HCl and forming MoO₂(OH)₂. Experimental workarounds include:
- Pre-drying Solvents : Molecular sieves or distillation to achieve H₂O content <10 ppm.
- Slow Additions : Gradual introduction of substrates to control exothermic reactions .
Data Contradictions and Validation
Q. How can researchers reconcile discrepancies in reported MoOCl₄ stability under varying atmospheric conditions?
Conflicting data on thermal stability (e.g., decomposition at 100°C vs. 120°C) likely arise from impurities or moisture traces. Validation methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
